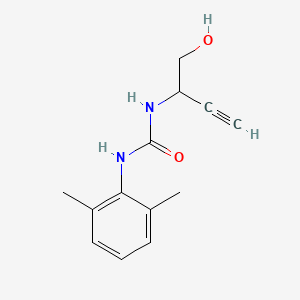
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxybutynyl group attached to the nitrogen atom of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and propargyl alcohol.
Formation of Isocyanate: 2,6-Dimethylaniline is reacted with phosgene to form 2,6-dimethylphenyl isocyanate.
Urea Formation: The isocyanate is then reacted with 1-hydroxybut-3-yn-2-amine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea involves its interaction with specific molecular targets. The hydroxybutynyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The phenyl group may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2,6-Dimethylphenyl)-3-(1-hydroxyprop-2-yn-2-yl)urea: Similar structure but with a shorter alkyne chain.
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-2-yn-2-yl)urea: Similar structure but with a different position of the hydroxy group.
Uniqueness
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea is unique due to the specific positioning of the hydroxy and alkyne groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-11(8-16)14-13(17)15-12-9(2)6-5-7-10(12)3/h1,5-7,11,16H,8H2,2-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIWSKTTRJAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(CO)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
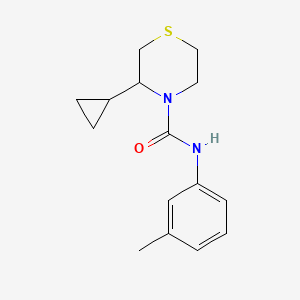
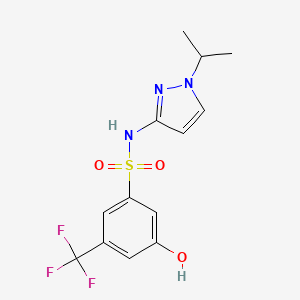

![1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea](/img/structure/B6751193.png)
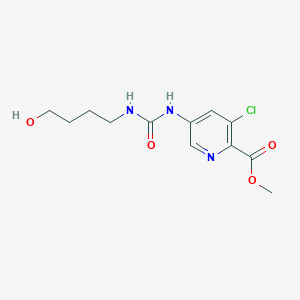
![N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B6751198.png)
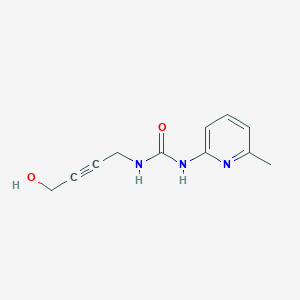
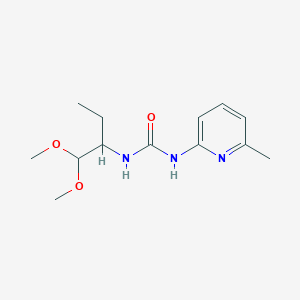
![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate](/img/structure/B6751213.png)
![1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B6751217.png)
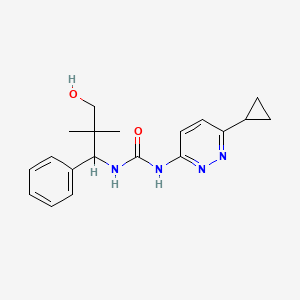
![1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea](/img/structure/B6751234.png)
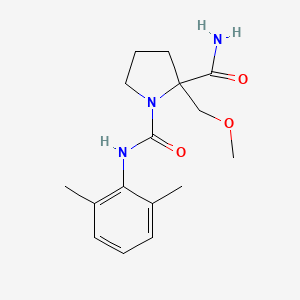
![ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751251.png)
